2,3-Dihydrobenzoic acid

Description

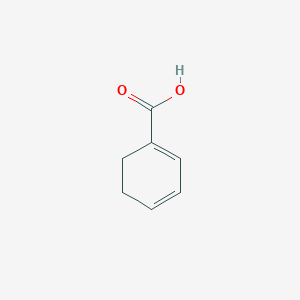

2,3-Dihydroxybenzoic acid (2,3-DHBA), also known as 3-hydroxysalicylic acid or hypogallic acid, is a dihydroxybenzoic acid derivative with the molecular formula C₇H₆O₄ and a molecular weight of 154.121 g/mol . Its structure features two hydroxyl groups at positions 2 and 3 on the benzene ring, adjacent to a carboxylic acid group at position 1. This compound is naturally synthesized in plants and bacteria, such as Escherichia coli, where it serves as a precursor to enterobactin—a siderophore critical for iron acquisition .

Properties

Molecular Formula |

C7H8O2 |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

cyclohexa-1,3-diene-1-carboxylic acid |

InChI |

InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h1-2,4H,3,5H2,(H,8,9) |

InChI Key |

APGFPQCBDNWQSB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC=C1)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Iron-Chelating Agent

2,3-Dihydrobenzoic acid is noted for its ability to chelate iron ions, making it a candidate for therapeutic applications in conditions related to iron overload. This property is particularly relevant in developing treatments for diseases such as hemochromatosis and thalassemia, where excess iron can cause organ damage. The catechol group present in the compound enhances its binding affinity to iron, facilitating its use in siderophore synthesis for bacterial iron uptake .

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Research indicates that this compound can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. Its effectiveness has been demonstrated in various studies where it showed significant inhibition at concentrations as low as 2 mg/mL . This antimicrobial action positions it as a potential agent in developing new antibiotics or preservatives in food and cosmetic products.

Agricultural Applications

Herbicidal Activity

Recent studies have explored the herbicidal properties of this compound. It has been identified as an effective herbicide component in formulations aimed at controlling weed growth in crops. The compound's mode of action involves disrupting plant metabolic pathways, which can lead to selective toxicity against undesired plant species while being less harmful to crops .

Biochemical Research

Metabolic Studies

As a product of aspirin metabolism in humans, this compound serves as a valuable marker in pharmacokinetic studies. Understanding its metabolic pathways can provide insights into drug interactions and efficacy, particularly concerning non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis of Derivatives

The compound is utilized as a precursor for synthesizing various derivatives that exhibit enhanced biological activities. For example, derivatives of this compound have been synthesized to explore their antioxidant and anti-inflammatory properties . These derivatives are being investigated for potential therapeutic applications in treating chronic inflammatory diseases.

Data Summary

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Iron-chelating agent | Effective in treating iron overload conditions |

| Antimicrobial agent | Inhibits growth of pathogens at low concentrations | |

| Agriculture | Herbicide | Disrupts metabolic pathways in weeds |

| Biochemical Research | Metabolic marker for aspirin | Provides insights into NSAID interactions |

| Synthesis of bioactive derivatives | Enhances antioxidant and anti-inflammatory activities |

Case Studies

- Iron Chelation Therapy : A clinical study demonstrated that patients treated with iron-chelating agents derived from this compound showed reduced liver iron concentration and improved overall health outcomes compared to control groups .

- Antimicrobial Efficacy : In vitro studies revealed that formulations containing this compound significantly reduced bacterial load in infected wounds, suggesting its potential role as a topical antimicrobial agent .

- Herbicidal Formulations : Field trials indicated that crops treated with herbicides containing this compound exhibited improved yields and reduced weed competition compared to untreated controls .

Comparison with Similar Compounds

Key Chemical Properties:

- CAS Number : 303-38-8

- PubChem ID : 19

- Solubility : Moderately soluble in water and polar organic solvents.

Comparison with Similar Compounds

Dihydroxybenzoic acids (DHBAs) are structurally diverse due to variations in hydroxyl group positions. Below is a detailed comparison of 2,3-DHBA with its isomers and related derivatives:

Structural and Functional Differences

Table 1: Structural Comparison of Dihydroxybenzoic Acid Isomers

Antioxidant Activity

- 3,4-DHBA exhibits superior radical scavenging activity (SC₅₀ = 16.7 ± 1.1 µM) compared to 2,3-DHBA and 2,5-DHBA , attributed to the 3,4-dihydroxyphenyl moiety stabilizing free radicals .

- 2,3-DHBA shows moderate antioxidant capacity but plays a specialized role in bacterial systems, such as mitigating copper toxicity by oxidizing periplasmic Cu⁺ via E. coli CueO .

Role in Oligomer Dissociation

- 2,3-DHBA and 2,5-DHBA effectively dissociate biotinyl-Aβ(1–42) oligomers (implicated in Alzheimer’s disease), while 3,4-DHBA and monohydroxybenzoic acids lack this activity. Hydroxyl group orientation is critical for binding efficacy .

Industrial and Pharmaceutical Relevance

- 2,3-DHBA : Used in synthesizing carbasugars (chiral intermediates for bioactive molecules) via engineered E. coli strains yielding up to 4.6 g/L in fermentation .

- 2,6-DHBA: Dominant product in E. coli-catalyzed resorcinol carboxylation, with applications in polymer synthesis .

- 3,4-DHBA : Key component in natural antioxidants for nutraceuticals .

Preparation Methods

Curtius Rearrangement-Based Synthesis

A high-yield chemical synthesis route for 2,3-DHBA involves the demethylation of 2,3-dimethoxybenzoic acid via a Curtius rearrangement. This method, developed by Sundaram et al., is adaptable to both micro- and semimicro-scale preparations.

Procedure Overview :

-

Starting Material : 2,3-Dimethoxybenzoic acid is treated with thionyl chloride to form the corresponding acid chloride.

-

Azide Formation : The acid chloride reacts with sodium azide in anhydrous acetone, yielding the acyl azide intermediate.

-

Thermal Decomposition : Heating the acyl azide at 80–90°C induces a Curtius rearrangement, producing an isocyanate intermediate.

-

Hydrolysis : The isocyanate is hydrolyzed under acidic conditions (HCl, H₂O) to yield 2,3-DHBA.

Key Advantages :

-

Yield : The process achieves an overall yield of 72–85%, depending on reaction scale.

-

Isotopic Labeling : The method is compatible with carbon-14 labeling at the carboxyl group, making it valuable for tracer studies.

Optimization Considerations :

-

Temperature Control : Precise heating during the Curtius rearrangement minimizes side reactions.

-

Solvent Purity : Anhydrous acetone ensures high azide formation efficiency.

Table 1: Reaction Conditions and Yields for Curtius Rearrangement Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acid Chloride Formation | Thionyl chloride, 25°C, 2h | 95 |

| Azide Synthesis | NaN₃, acetone, 0°C, 1h | 89 |

| Curtius Rearrangement | 80–90°C, 30 min | 82 |

| Hydrolysis | 6M HCl, reflux, 1h | 91 |

Microbial Biosynthesis Approaches

Siderophore Production in Brucella abortus

2,3-DHBA is a key component of siderophores in Brucella abortus, synthesized via the dhbCEBA operon under iron-restricted conditions.

Induction Mechanism :

-

Iron Limitation : Under low iron (<2 µM), the dhbCEBA operon is upregulated, driving 2,3-DHBA production.

-

Erythritol Synergy : The presence of erythritol enhances transcription of dhbCEBA by inactivating the EryD repressor, even in iron-depleted media.

Culture Conditions :

-

Medium : Minimal medium with erythritol (1% w/v) as the carbon source.

-

Iron Regulation : FeCl₃ supplementation above 10 µM completely inhibits 2,3-DHBA production.

Table 2: 2,3-DHBA Production in Brucella abortus 2308

| Condition | 2,3-DHBA Yield (mg/L) | Growth (OD₆₀₀) |

|---|---|---|

| Iron-replete (+10 µM Fe) | 0 | 0.85 |

| Iron-depleted (+2 µM Fe) | 48 ± 3 | 0.78 |

| Iron-depleted + Erythritol | 112 ± 6 | 0.82 |

Temperature-Dependent Production in Acinetobacter sp. B-W

Acinetobacter sp. B-W produces 2,3-DHBA as a catechol-type siderophore, with biosynthesis tightly regulated by temperature.

Optimal Conditions :

-

Temperature : Maximum siderophore yield occurs at 28°C, despite optimal bacterial growth at 36°C.

-

Iron Limitation : Production is abolished at FeCl₃ concentrations ≥10 µM.

Purification Protocol :

-

Extraction : Culture supernatant is extracted with butanol (1:1 v/v).

-

Chromatography : Sephadex LH-20 column eluted with methanol:water (7:3).

-

HPLC : Final purification using a C18 column (acetonitrile:water, 15:85).

Table 3: 2,3-DHBA Yield in Acinetobacter sp. B-W

| Temperature (°C) | 2,3-DHBA Yield (mg/L) | Growth (OD₆₀₀) |

|---|---|---|

| 28 | 65 ± 4 | 0.62 |

| 36 | 12 ± 2 | 0.89 |

Comparative Analysis of Methods

Efficiency and Scalability

Cost Considerations

-

Chemical Route : Requires expensive reagents (e.g., NaN₃) and anhydrous conditions.

-

Microbial Route : Lower raw material costs but necessitates sterile fermentation infrastructure.

Q & A

Basic Research Questions

Q. What are the primary laboratory synthesis methods for 2,3-dihydroxybenzoic acid, and what factors influence yield optimization?

- Answer : The synthesis of 2,3-dihydroxybenzoic acid typically involves hydroxylation or carboxylation of phenol derivatives. Key methods include:

- Kolbe-Schmitt reaction : Carboxylation of catechol under high-pressure CO₂, with temperature and catalyst selection (e.g., potassium hydroxide) critical for regioselectivity and yield .

- Oxidative methods : Controlled oxidation of 3-hydroxybenzoic acid derivatives, requiring precise pH and oxidizing agent (e.g., H₂O₂/Fe²⁺) to avoid over-oxidation .

- Critical parameters : Reaction temperature (80–120°C), solvent polarity, and post-reaction purification (e.g., recrystallization in ethanol) to achieve ≥98% purity .

Q. How should 2,3-dihydroxybenzoic acid be handled and stored to ensure stability in experimental settings?

- Answer :

- Solubility : Dissolve in inert gas-purged ethanol or DMSO (≥10 mg/mL) to prevent oxidation .

- Storage : Store as a solid at 4°C in airtight, light-protected containers. Solutions should be used immediately or stored under nitrogen at -20°C .

- Stability : Degrades at temperatures >206°C; avoid prolonged exposure to moisture or alkaline conditions .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of 2,3-dihydroxybenzoic acid?

- Answer :

- HPLC : Use C18 columns with UV detection at 254 nm; compare retention times against certified reference standards (≥98% purity) .

- Melting point analysis : Confirm identity via sharp melting point at 206°C .

- Spectroscopy : FT-IR for hydroxyl (3200–3500 cm⁻¹) and carboxyl (1680–1700 cm⁻¹) groups; ¹H-NMR for aromatic proton integration (δ 6.5–7.5 ppm) .

Advanced Research Questions

Q. How can researchers reconcile contradictory reports on the biological activity of 2,3-dihydroxybenzoic acid in antimicrobial assays?

- Answer : Discrepancies often arise from:

- Purity variations : Impurities (e.g., residual catechol) may inhibit or enhance activity. Use HPLC-certified batches (≥98%) .

- Assay conditions : Adjust pH (optimal range: 5.5–7.0 for fungal models) and solvent (DMSO ≤1% v/v to avoid cytotoxicity) .

- Strain specificity : Activity against Candida albicans is well-documented (MIC 50–100 µg/mL), but efficacy varies for Gram-negative bacteria due to membrane permeability .

Q. What mechanistic insights explain 2,3-dihydroxybenzoic acid's role in cytochrome P450-mediated drug metabolism?

- Answer :

- Substrate specificity : Acts as a competitive inhibitor for CYP2C9 and CYP3A4, with binding affinity (Kᵢ ≈ 10 µM) driven by hydrogen bonding between hydroxyl groups and heme-active sites .

- Metabolic pathways : Undergoes glucuronidation (Phase II metabolism) in hepatocytes, detected via LC-MS/MS with deuterated internal standards .

- Experimental design : Use human liver microsomes + NADPH cofactor; monitor metabolite formation (e.g., 2,3-dihydroxybenzoyl-β-D-glucuronide) over 60 min .

Q. What strategies optimize regioselective synthesis of 2,3-dihydroxybenzoic acid derivatives for structure-activity relationship (SAR) studies?

- Answer :

- Fluorination : Introduce fluorine at C5 using electrophilic fluorinating agents (e.g., Selectfluor®) to enhance metabolic stability while retaining antioxidant activity .

- Esterification : Protect carboxyl groups with methyl esters (e.g., DCC/DMAP catalysis) to improve cell membrane permeability for in vivo studies .

- SAR validation : Compare radical scavenging (DPPH assay) and chelation (ferrozine assay) across derivatives to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.